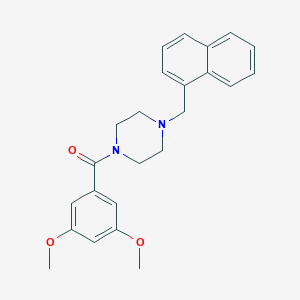
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone, also known as NAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has also been investigated for its neuroprotective properties, with studies suggesting that it may be effective in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in inflammation and immune responses. (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has also been found to bind to certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has been shown to have various biochemical and physiological effects. It has been found to increase levels of the neurotransmitter dopamine in the brain, which is involved in mood regulation and reward processing. (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has also been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases.
实验室实验的优点和局限性
One of the advantages of using (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
未来方向
There are several future directions for research on (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential as an anti-cancer agent. Finally, more research is needed to determine the safety and efficacy of (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone in humans, which will be essential for its future clinical use.
合成方法
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone can be synthesized through a multi-step process, which involves the reaction of 3,5-dimethoxybenzaldehyde with 4-naphthalen-1-ylmethylpiperazine in the presence of acetic anhydride and a catalyst. The resulting intermediate is then subjected to a final step of methylation using dimethyl sulfate to obtain (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone.
属性
产品名称 |
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone |
|---|---|
分子式 |
C24H26N2O3 |
分子量 |
390.5 g/mol |
IUPAC 名称 |
(3,5-dimethoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26N2O3/c1-28-21-14-20(15-22(16-21)29-2)24(27)26-12-10-25(11-13-26)17-19-8-5-7-18-6-3-4-9-23(18)19/h3-9,14-16H,10-13,17H2,1-2H3 |
InChI 键 |
COKZLQIGQOVNOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-Chlorobenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249011.png)
![Biphenyl-4-yl[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B249012.png)
![(2-Fluoro-phenyl)-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B249013.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B249014.png)
![1-(2,3-Dimethoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249017.png)
![4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)
![2-{4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249023.png)
![2-{4-[1-(3-Methoxy-benzyl)-piperidin-4-yl]-piperazin-1-yl}-ethanol](/img/structure/B249025.png)
![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)